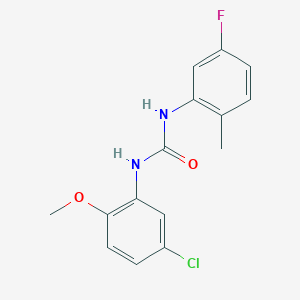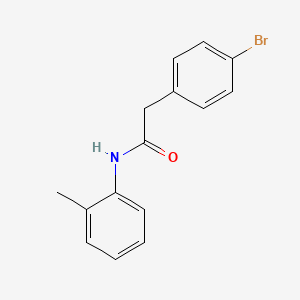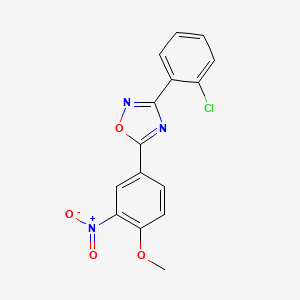
N-(3-chloro-4-fluorophenyl)-2-(4-chlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-2-(4-chlorophenyl)acetamide, commonly known as CFM-2, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CFM-2 is a member of the acetamide class of compounds and has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties.
Mecanismo De Acción
The exact mechanism of action of CFM-2 is not fully understood. However, it is believed that CFM-2 exerts its anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins. CFM-2 has also been shown to modulate the activity of ion channels in the brain, which may contribute to its analgesic and anticonvulsant effects.
Biochemical and Physiological Effects:
CFM-2 has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the inflammatory response. CFM-2 has also been shown to modulate the activity of ion channels in the brain, which may contribute to its analgesic and anticonvulsant effects. Additionally, CFM-2 has been shown to have a low toxicity profile, making it a promising candidate for further therapeutic development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CFM-2 has several advantages for laboratory experiments. It is a relatively simple compound to synthesize, making it readily available for research purposes. Additionally, CFM-2 has been shown to have a low toxicity profile, which makes it a safe compound to work with in a laboratory setting. However, CFM-2 has certain limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in certain applications. Additionally, CFM-2 has limited solubility in water, which may make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on CFM-2. One area of interest is the development of CFM-2 as a potential therapeutic agent for the treatment of inflammatory diseases such as arthritis. Additionally, further research is needed to fully understand the mechanism of action of CFM-2 and its potential applications in the treatment of pain and epilepsy. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of CFM-2, which may help to optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of CFM-2 involves the reaction of 4-chlorobenzylamine with 3-chloro-4-fluoroacetophenone in the presence of acetic anhydride and a catalyst such as p-toluenesulfonic acid. The resulting product is then treated with acetic acid to yield CFM-2. The synthesis of CFM-2 is a relatively simple process and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
CFM-2 has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as arthritis. CFM-2 has also been shown to possess analgesic properties and has been studied for its potential use in the treatment of pain. Additionally, CFM-2 has been studied for its potential use in the treatment of epilepsy due to its anticonvulsant properties.
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2FNO/c15-10-3-1-9(2-4-10)7-14(19)18-11-5-6-13(17)12(16)8-11/h1-6,8H,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTVRVWHDPCMHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC(=C(C=C2)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-amino-6-propylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5799981.png)
![3-(3-chloro-2-buten-1-yl)-1-methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B5799982.png)


![4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)morpholine](/img/structure/B5800002.png)




![5-(4-{[5-(2-methylphenyl)-2H-tetrazol-2-yl]methyl}phenyl)-1H-tetrazole](/img/structure/B5800060.png)

![methyl 4-[(4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)methyl]benzoate](/img/structure/B5800070.png)
![3-[2-(2,4-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5800076.png)